
3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloropyridine moiety, a phenylpiperidine ring, and a prop-2-enamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Chloropyridine Intermediate: Starting with a pyridine derivative, chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of the Phenylpiperidine Intermediate: This involves the reaction of phenylacetonitrile with a suitable amine, followed by cyclization to form the piperidine ring.
Coupling Reaction: The chloropyridine intermediate is then coupled with the phenylpiperidine intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to understand its therapeutic potential.
Medicine
In medicinal chemistry, 3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide could be explored for its potential as a drug candidate. Its efficacy, safety, and pharmacokinetic properties would be key areas of investigation.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function to elicit a biological response.
Pathway Modulation: Influencing cellular signaling pathways to achieve a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide: can be compared with other amide compounds that have similar structural features, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
3-(6-chloropyridin-3-yl)-N-methyl-N-(2-oxo-1-phenylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-23(19(25)12-10-15-9-11-18(21)22-14-15)17-8-5-13-24(20(17)26)16-6-3-2-4-7-16/h2-4,6-7,9-12,14,17H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSWFDGLQMIFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1=O)C2=CC=CC=C2)C(=O)C=CC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2767890.png)
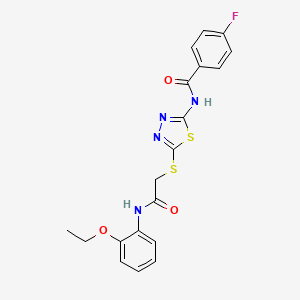
![8-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-8-azaspiro[4.5]decane](/img/structure/B2767892.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,5-dimethoxyphenyl)sulfonyl)piperazine](/img/structure/B2767893.png)
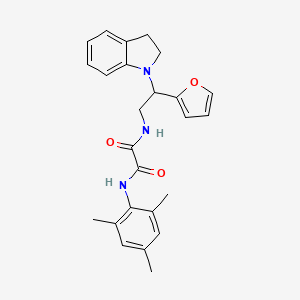
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767900.png)

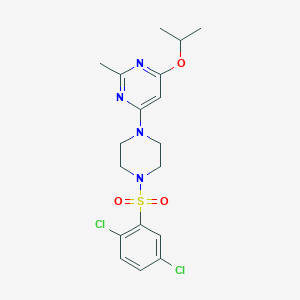
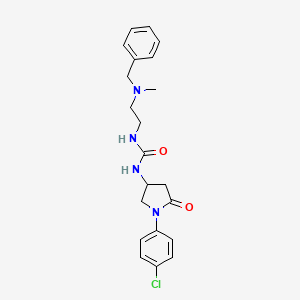
![N-(3-cyanothiolan-3-yl)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2767905.png)
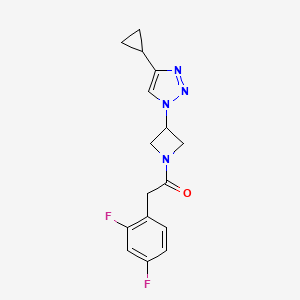
![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide](/img/structure/B2767908.png)
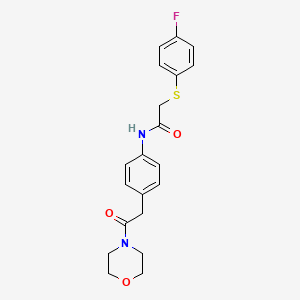
![4-Methoxy-1'-[4-(thiophen-2-yl)benzoyl]-1,4'-bipiperidine](/img/structure/B2767911.png)
